

Lochnerine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

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Compound of Interest

Compound Name: *Lochnerine*

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Abstract

Lochnerine, a monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its prevalence in medicinally important plants and its role as a key intermediate in the biosynthesis of other complex alkaloids. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and quantitative analysis of **lochnerine**. Detailed experimental protocols for its extraction and quantification are provided, alongside a diagrammatic representation of its biosynthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of Lochnerine

Lochnerine is primarily found within plants of the Apocynaceae family, a family renowned for its rich diversity of bioactive alkaloids. The principal natural sources of **lochnerine** include species from the genera *Catharanthus*, *Alstonia*, and *Rauvolfia*.

Principal Plant Sources

- Catharanthus roseus*(L.) G. Don (Madagascar Periwinkle): This plant is the most well-documented source of **lochnerine**. It is biosynthesized in various organs of the plant, with the highest concentrations typically found in the roots.

- *Alstonia macrophylla* Wall. ex G. Don: The stem bark of this tree is a known source of **lochnerine**.
- *Rauvolfia serpentina* (L.) Benth. ex Kurz (Indian Snakeroot): **Lochnerine** is a constituent of the complex alkaloid mixture found in the roots of this plant.
- *Rauvolfia biauriculata* Müll. Arg. and *Rauvolfia sprucei* Müll. Arg.: **Lochnerine** has also been reported in these species.
- *Rauvolfia yunnanensis* Tsiang: This species has been identified as another source of **lochnerine**.

Quantitative Distribution of Lochnerine

The concentration of **lochnerine** varies significantly between different plant species and even between different organs of the same plant. The following table summarizes the available quantitative data on **lochnerine** distribution.

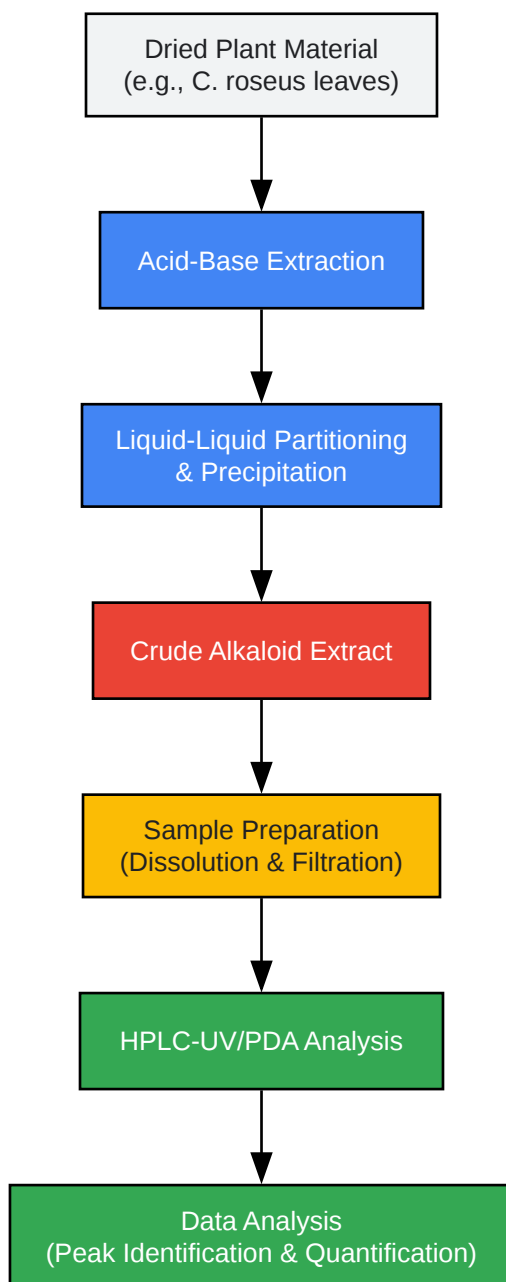
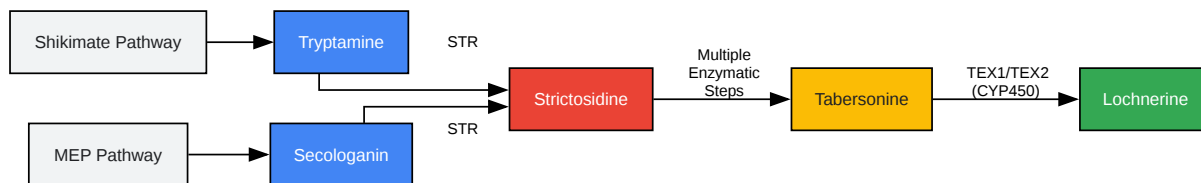
Plant Species	Plant Organ	Lochnerine Content (% of Dry Weight)	Reference(s)
Catharanthus roseus	Roots	0.12 – 9.00% (of total alkaloids)	[1]
Catharanthus roseus	Stem	0.07 – 0.46% (of total alkaloids)	[1]
Catharanthus roseus	Leaves	Present (quantitative data varies)	[1]
Catharanthus roseus	Flowers	~0.005% (of total alkaloids)	[1]
Alstonia macrophylla	Stem Bark	Present (specific % not available)	[2]
Rauvolfia serpentina	Roots	Present (specific % not available)	[3][4]

Biosynthesis of Lochnerine

Lochnerine belongs to the vast family of terpenoid indole alkaloids (TIAs), which are synthesized through a complex series of enzymatic reactions. The biosynthesis begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin.

The key steps in the biosynthesis of **lochnerine** are as follows:

- **Strictosidine Formation:** Tryptamine and secologanin are condensed by the enzyme strictosidine synthase (STR) to form strictosidine, the universal precursor for all TIAs.
- **Conversion to Tabersonine:** Strictosidine undergoes a series of enzymatic conversions, including deglycosylation and rearrangements, to form tabersonine. This part of the pathway involves multiple enzymatic steps that are not yet fully elucidated for all branches.
- **Epoxidation to **Lochnerine**:** The final step in **lochnerine** biosynthesis is the stereoselective C6,C7-epoxidation of tabersonine. This reaction is catalyzed by two highly conserved cytochrome P450 enzymes: tabersonine 6,7-epoxidase isoform 1 (TEX1) and isoform 2 (TEX2).



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Phone: (601) 213-4426

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